molecular formula C7H13N3O2S B12833419 N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide CAS No. 90408-32-5

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide

Cat. No.: B12833419
CAS No.: 90408-32-5
M. Wt: 203.26 g/mol
InChI Key: QRGPXMWYWNNYEV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide: is an organic compound with the molecular formula C₇H₁₃N₃O₂S It is characterized by the presence of a sulfonamide group attached to an imidazole ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide typically involves the reaction of 2,5-dimethylimidazole with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The imidazole ring can also interact with various receptors and enzymes, further contributing to the compound’s activity .

Comparison with Similar Compounds

  • N,N-Dimethylimidazole-1-sulfonamide
  • 2,5-Dimethylimidazole-1-sulfonamide
  • N-Methyl-2,5-dimethylimidazole-1-sulfonamide

Comparison: N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide is unique due to the presence of both N,N-dimethyl and 2,5-dimethyl substitutions on the imidazole ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the additional methyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

90408-32-5

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N,N,2,5-tetramethylimidazole-1-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6-5-8-7(2)10(6)13(11,12)9(3)4/h5H,1-4H3

InChI Key

QRGPXMWYWNNYEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1S(=O)(=O)N(C)C)C

Origin of Product

United States

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